N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a benzothiazole ring fused with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring, followed by cyclization with appropriate reagents to form the pyridazine ring . The reaction conditions often require the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Microwave irradiation and one-pot multicomponent reactions are also explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically conducted under controlled temperatures and in the presence of solvents like ethanol or dioxane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide
- N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of benzothiazole and pyridazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14N4O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H14N4O2S/c1-12-7-8-14-16(11-12)26-19(20-14)21-18(25)17-15(24)9-10-23(22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21,25) |
InChI Key |
OAPYNPFTNXYHGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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